Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-
Overview
Description
Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl-, is a synthetic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloropyrimidine ring, and an ethylsulfamide moiety. It is primarily used as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl- typically involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with ethylsulfamide. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving crystallization and solvent extraction techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like DMSO or tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Macitentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with similar applications.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
Sulfamide, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N’-ethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis highlight its versatility and importance in medicinal chemistry.
Properties
IUPAC Name |
5-(4-bromophenyl)-6-chloro-N-(ethylsulfamoyl)pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4O2S/c1-2-17-21(19,20)18-12-10(11(14)15-7-16-12)8-3-5-9(13)6-4-8/h3-7,17H,2H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWUVFBXGNEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.